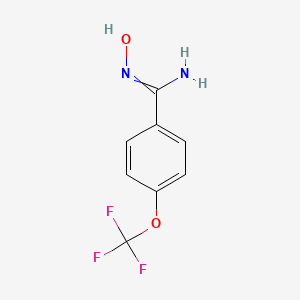

4-(Trifluoromethoxy)benzamidoxime

Description

Structure

3D Structure

Properties

CAS No. |

1570043-14-9 |

|---|---|

Molecular Formula |

C8H7F3N2O2 |

Molecular Weight |

220.15 g/mol |

IUPAC Name |

N'-hydroxy-4-(trifluoromethoxy)benzenecarboximidamide |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13) |

InChI Key |

COHKFOZYLCDVRK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)N)OC(F)(F)F |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N\O)/N)OC(F)(F)F |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)benzamidoxime typically involves the reaction of 4-(Trifluoromethoxy)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzamidoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxadiazoles.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, especially at the amidoxime group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

Oxadiazoles: Formed through oxidation reactions.

Amine Derivatives: Resulting from reduction reactions.

Substituted Amidoximes: Formed through nucleophilic substitution.

Scientific Research Applications

Scientific Research Applications of 4-(Trifluoromethoxy)benzamidoxime

This compound is a chemical compound with the molecular formula C8H7F3N2O. It is characterized by a trifluoromethoxy group attached to a benzamidoxime structure. The presence of the trifluoromethoxy group imparts unique chemical properties such as increased lipophilicity and stability, making it suitable for specific applications in medicinal chemistry and fluorescence-based assays.

Applications

This compound finds applications in chemistry, biology, and industry. It is used as a reactant in the synthesis of oxadiazoles, which are important intermediates in organic synthesis. Oxadiazoles can be prepared by combining this compound with a known acid in the presence of EDC . The compound is also used in fluorescence deriving reactions to quantify uracil. Additionally, it is used as a fluorogenic agent in the quantification of orotic acid by spectrofluorometric methods in human biological specimens.

The biological activity of this compound is attributed to its ability to interact with various biological targets, influencing enzymatic and cellular processes. The trifluoromethoxy group enhances lipophilicity, which may facilitate membrane permeability and interaction with lipid bilayers. The compound has demonstrated antimicrobial activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| MRSA | 32 μg/mL | Effective at high concentrations |

| Escherichia coli | 64 μg/mL | Exhibited moderate resistance |

| Pseudomonas aeruginosa | 128 μg/mL | Limited efficacy observed |

Cytotoxicity Studies

In vitro assays on human cell lines have revealed that this compound exhibits minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications.

| Cell Line | Concentration Tested (μg/mL) | Cell Viability (%) |

|---|---|---|

| HeLa | 10 | 95 |

| MCF-7 | 20 | 90 |

| HepG2 | 50 | 85 |

Case Studies

- In Vivo Efficacy Against MRSA: In a murine model of MRSA infection, mice treated with this compound showed a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an antimicrobial agent.

- Fluorescence Reaction Applications: this compound has been utilized in fluorescence-based assays for detecting nucleobases in biological samples, underscoring its versatility as a biochemical probe in research settings.

- Reactivation of Dihydroorotate Dehydrogenase (DHODH): 4-(Trifluoromethoxy) benzamidoxime (4-TFMBAO) has been used to supplement reaction mixtures in studies focusing on the reactivation of DHODH, an enzyme essential for tumor growth .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzamidoxime involves its interaction with specific molecular targets and pathways. For instance, in fluorescence deriving reactions, it reacts with uracil to form a fluorescent product, allowing for quantification. In medicinal applications, its mechanism may involve inhibition of specific enzymes or interaction with cellular targets .

Comparison with Similar Compounds

3-(Trifluoromethyl)benzamidoxime (QA-4347)

- Structure : Differs in substituent position (3-CF₃ vs. 4-OCF₃) and functional group (trifluoromethyl vs. trifluoromethoxy).

- Properties : Purity 95%, CAS 40067-80-9, molecular formula C₈H₇F₃N₂O.

- Applications : Similar reactivity in amidoxime-mediated syntheses but exhibits distinct electronic effects due to the CF₃ group’s electron-withdrawing nature .

4-(Difluoromethoxy)-3-methoxybenzaldehyde

- Structure : Difluoromethoxy (-OCF₂H) and methoxy (-OCH₃) substituents instead of trifluoromethoxy.

- Properties : Molecular formula C₈H₆F₂O₃, MW 188.13, synthesized from 3,4-dihydroxybenzaldehyde.

- Applications : Intermediate in agrochemical synthesis; reduced fluorine content lowers metabolic stability compared to 4-(Trifluoromethoxy)benzamidoxime .

Functional Analogs

Triflumuron (CAS 64628-44-0)

4-(Trifluoromethoxy)phenylacetylene (CAS 160542-02-9)

- Structure : Acetylene (-C≡CH) replaces amidoxime.

- Properties : Enhanced reactivity in click chemistry and polymer synthesis.

- Comparison : The acetylene moiety enables covalent bonding in materials science, unlike the nucleophilic amidoxime group .

Derivatives with Varied Functional Groups

Research Findings and Key Differences

Reactivity :

- The amidoxime group in this compound facilitates nucleophilic reactions, enabling uracil quantification . In contrast, 4-(Trifluoromethoxy)benzonitrile undergoes cyanation reactions for drug synthesis .

- Triflumuron’s benzamide structure inhibits chitin synthesis in insects, a mechanism absent in amidoxime derivatives .

Thermal Stability :

- This compound’s freezing point and stability under routine storage contrast with 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride, which requires careful handling due to its corrosive nature .

Biological Activity

4-(Trifluoromethoxy)benzamidoxime is a compound of significant interest in pharmaceutical research due to its potential biological activity, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological properties, mechanisms of action, case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H8F3N3O

- CAS Number : 1570043-14-9

The trifluoromethoxy group enhances the compound's lipophilicity and biological interactions, which are crucial for its activity against various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The oxime group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The presence of the trifluoromethoxy group may also enhance the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, contributing to its anticancer properties.

- Receptor Modulation : Interaction with various receptors can modulate signaling pathways related to inflammation and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : In vitro studies have shown that the compound reduces cell viability in cancer cell lines in a dose-dependent manner. This suggests potential as an anticancer agent.

- Anti-inflammatory Properties : Preliminary studies indicate that it may modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have investigated the biological efficacy of this compound:

-

Inhibition of Cancer Cell Proliferation :

- A study demonstrated that treatment with this compound resulted in a significant reduction in the viability of several cancer cell lines, including breast and colorectal cancer cells.

- Table 1 summarizes the effects on different cancer cell lines:

Cell Line IC50 (µM) MDA-MB-231 (Breast) 15 HT-29 (Colorectal) 20 A549 (Lung) 25 -

Mechanistic Studies :

- Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through caspase activation pathways.

- In vivo studies showed reduced tumor growth in mouse models treated with this compound compared to control groups.

-

Anti-inflammatory Effects :

- Research indicated that the compound could inhibit pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-(Trifluoromethyl)benzamidoxime | Trifluoromethyl group | Stronger electron-withdrawing effect |

| 4-Methoxybenzamidoxime | Methoxy group | Less hydrophobic than trifluoromethoxy |

| Benzamidoxime | Basic benzamidoxime structure | Lacks electron-withdrawing groups |

The trifluoromethoxy group in this compound enhances its interaction with biological targets compared to its analogs, contributing to its unique pharmacological profile.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-TFMBAO, and how can purity be ensured during scale-up?

- Methodology : Multi-step synthesis involving O-benzyl hydroxylamine hydrochloride and 4-(trifluoromethoxy)benzoyl chloride under controlled conditions (e.g., Na₂CO₃ as a base in dichloromethane). Purification via silica gel chromatography or recrystallization is critical. Scalability challenges include managing exothermic reactions and avoiding decomposition of intermediates (e.g., compound 3 decomposes upon heating) .

- Validation : Monitor reaction progress using TLC and confirm purity via HPLC or LC-MS.

Q. How is 4-TFMBAO utilized in fluorescence-based analytical methods for quantifying biomolecules?

- Application : Acts as a fluorogenic agent in spectrofluorometric assays for uracil and orotic acid in biological specimens. Derivatization involves reacting 4-TFMBAO with target analytes under mildly acidic conditions, followed by fluorescence excitation/emission measurements (e.g., λₑₓ = 320 nm, λₑₘ = 420 nm) .

- Optimization : Validate linearity, limit of detection (LOD), and interference studies using spiked biological matrices.

Q. What safety protocols are essential when handling 4-TFMBAO?

- Risk Assessment : Conduct hazard analysis per guidelines in Prudent Practices in the Laboratory (National Academies Press, 2011). 4-TFMBAO exhibits mutagenicity comparable to benzyl chloride; use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from heat .

- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing oxadiazoles from 4-TFMBAO?

- Mechanistic Insight : Cyclization of 4-TFMBAO with aldehydes/ketones under acidic (e.g., HCl/EtOH) or oxidative (e.g., NaOCl) conditions. Monitor byproduct formation (e.g., nitriles) using GC-MS.

- Catalyst Screening : Test metal catalysts (e.g., CuI) or microwave-assisted methods to improve yield and reduce reaction time .

Q. What computational or experimental approaches resolve contradictions in reported mutagenicity data for 4-TFMBAO derivatives?

- Data Reconciliation : Perform Ames II testing with TA98 and TA100 bacterial strains under metabolic activation (S9 mix). Compare results with structurally similar anomeric amides (e.g., compound 3 in ) to identify substituent effects on mutagenicity .

- In Silico Modeling : Use QSAR models to predict toxicity endpoints and validate with in vitro micronucleus assays.

Q. How does the trifluoromethoxy group influence 4-TFMBAO’s reactivity in nucleophilic substitutions?

- Mechanistic Study : Conduct kinetic isotope effect (KIE) experiments or DFT calculations to probe electronic effects. Compare with analogs (e.g., 3-(trifluoromethyl)benzamidoxime in ) to assess steric vs. electronic contributions .

- Spectroscopic Analysis : Use ¹⁹F NMR to track fluorine environment changes during reactions.

Q. What structural characterization techniques are most effective for 4-TFMBAO derivatives?

- Advanced Techniques : Single-crystal X-ray diffraction (as in ) for unambiguous confirmation of amidoxime tautomerism. Complement with FTIR (N-H stretch at ~3300 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

- Dynamic Studies : Variable-temperature NMR to investigate conformational flexibility.

Q. How can 4-TFMBAO be integrated into drug discovery pipelines as a pharmacophore?

- Biological Screening : Test against kinase or protease targets (e.g., SARS-CoV-2 main protease) using fluorescence polarization assays. Modify the amidoxime group to enhance binding affinity .

- SAR Development : Synthesize analogs with varied substituents (e.g., methyl, halogens) and correlate structural features with IC₅₀ values.

Tables for Key Data

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | 98–100°C (decomposition observed above) | |

| Fluorescence λₑₓ/λₑₘ | 320 nm / 420 nm | |

| Ames Test Result (TA100) | Negative (with S9 activation) | |

| Synthetic Yield (Scale: 10 g) | 68–72% |

| Derivative | Application | Key Finding |

|---|---|---|

| Oxadiazole analogs | Antiviral lead compounds | IC₅₀ = 2.1 µM (VSV pseudotype assay) |

| Schiff base complexes | Enzyme inhibition (e.g., COX-2) | Ki = 0.8 µM (molecular docking) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.